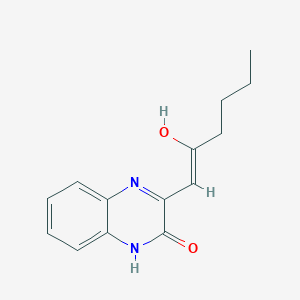![molecular formula C14H28N2O4 B11624220 N,N'-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide](/img/structure/B11624220.png)
N,N'-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide is an organic compound with the molecular formula C12H26N2O2 It is characterized by the presence of two hydroxymethyl groups and a diamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide typically involves the reaction of ethanediamide with 1-(hydroxymethyl)-2-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the diamide bond. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Azides or thioethers.
Wissenschaftliche Forschungsanwendungen
N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the diamide linkage provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-bis(2-hydroxyethyl)ethanediamide
- N,N’-bis(2-hydroxypropyl)ethanediamide
- N,N’-bis(2-hydroxybutyl)ethanediamide
Uniqueness
N,N’-bis[1-(hydroxymethyl)-2-methylbutyl]ethanediamide is unique due to the presence of the 1-(hydroxymethyl)-2-methylbutyl groups, which confer specific chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in diverse chemical reactions.
Eigenschaften
Molekularformel |
C14H28N2O4 |
|---|---|
Molekulargewicht |
288.38 g/mol |
IUPAC-Name |
N,N'-bis(1-hydroxy-3-methylpentan-2-yl)oxamide |
InChI |
InChI=1S/C14H28N2O4/c1-5-9(3)11(7-17)15-13(19)14(20)16-12(8-18)10(4)6-2/h9-12,17-18H,5-8H2,1-4H3,(H,15,19)(H,16,20) |
InChI-Schlüssel |
LPWFXIFNLFUAHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(CO)NC(=O)C(=O)NC(CO)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11624137.png)
![N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-2,2-diphenylacetamide](/img/structure/B11624145.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11624151.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B11624166.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11624167.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-phenoxyacetamide](/img/structure/B11624174.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624184.png)
![6-methyl-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11624200.png)
![1-[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11624212.png)

![(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11624222.png)
![(2Z)-5-amino-2-(3-bromobenzylidene)-7-(3-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11624227.png)
![ethyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11624236.png)
